molecular formula C18H20O2 B8182561 2-(benzyloxy)-3-(tert-butyl)benzaldehyde

2-(benzyloxy)-3-(tert-butyl)benzaldehyde

Cat. No.: B8182561
M. Wt: 268.3 g/mol
InChI Key: OEQGJNPUTDMSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-3-(tert-butyl)benzaldehyde is a substituted benzaldehyde derivative characterized by a benzyloxy group at the 2-position and a bulky tert-butyl group at the 3-position of the aromatic ring. Its molecular structure combines electron-donating (tert-butyl) and moderately electron-withdrawing (benzyloxy) substituents, which influence its electronic, steric, and reactivity profiles. For example, benzyloxy-substituted aldehydes are often prepared via alkylation of phenolic precursors under basic conditions, followed by oxidation to the aldehyde functionality .

Such structural features are critical in pharmaceutical and agrochemical applications, where solubility and bioavailability are key considerations.

Properties

IUPAC Name

3-tert-butyl-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-11-7-10-15(12-19)17(16)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQGJNPUTDMSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-3-(tert-butyl)benzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-3-(tert-butyl)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Electron Effects: The tert-butyl group in the target compound donates electrons via inductive effects, contrasting with the electron-withdrawing chloro (Cl) and trifluoromethyl (CF₃) groups in compounds like 38r and 38t. This difference impacts reactivity in subsequent reactions (e.g., hydrazone formation) .

Lipophilicity follows the order: tert-butyl > CF₃ > Cl, affecting solubility in aqueous media.

The tert-butyl group may enhance membrane permeability but could reduce binding affinity to target enzymes compared to halogenated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.